molecular formula C31H38ClN7O7 B6355018 Z-Gly-Pro-Arg-AMC (hydrochloride) CAS No. 201928-42-9

Z-Gly-Pro-Arg-AMC (hydrochloride)

Cat. No.: B6355018
CAS No.: 201928-42-9
M. Wt: 656.1 g/mol
InChI Key: WIIZWHSOXXZHRC-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Pro-Arg-AMC (hydrochloride): is a synthetic peptide substrate that is widely used in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is composed of a peptide sequence (Z-Gly-Pro-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), and is often used to measure the activity of proteases by detecting the release of the fluorescent AMC upon enzymatic cleavage .

Mechanism of Action

Target of Action

Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .

Mode of Action

The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .

Result of Action

The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC (hydrochloride) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: (Glycine, Proline, and Arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage of the peptide: from the resin and removal of protecting groups.

    Coupling of the peptide: to 7-amino-4-methylcoumarin (AMC) using a suitable coupling reagent.

    Purification: of the final product by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC (hydrochloride) follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Gly-Pro-Arg-AMC (hydrochloride) undergoes hydrolysis when acted upon by proteases such as trypsin and cathepsin K. .

    Fluorescence Emission: Upon cleavage, the released AMC exhibits fluorescence, which can be measured to determine enzyme activity.

Common Reagents and Conditions:

    Enzymes: Trypsin, cathepsin K.

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products:

Comparison with Similar Compounds

Uniqueness: Z-Gly-Pro-Arg-AMC (hydrochloride) is unique due to its specific peptide sequence, which makes it a suitable substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it a valuable tool in biochemical research .

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWHSOXXZHRC-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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